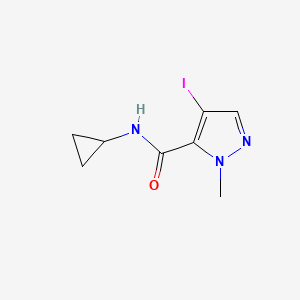

N-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Description

N-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse biological activities, making them significant in various sectors of the chemical industry, including medicine and agriculture .

Properties

IUPAC Name |

N-cyclopropyl-4-iodo-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3O/c1-12-7(6(9)4-10-12)8(13)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHKDTPOIXPSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves a sequence of reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by iodination and subsequent functionalization to introduce the cyclopropyl and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis. One-pot multicomponent processes and novel reactants are also employed to streamline the production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- 1H-pyrazole-5-carboxamide derivatives

- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide .

Uniqueness

N-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on existing research findings.

The chemical characteristics of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉IN₂O₂ |

| Molecular Weight | 292.07 g/mol |

| IUPAC Name | This compound |

| LogP | 2 |

| Polar Surface Area (Ų) | 55 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The presence of the iodo group enhances its electrophilic properties, facilitating nucleophilic substitution reactions that can inhibit enzyme activity by binding to active sites. This mechanism is crucial for its potential therapeutic applications in various diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity :

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating significant potency at sub-micromolar concentrations .

Enzyme Inhibition :

The compound acts as an inhibitor for certain enzymes, particularly carbonic anhydrases (CAs). In vitro evaluations revealed that it selectively inhibits hCA IX and hCA II, with K_i values in the nanomolar range, suggesting its potential as a therapeutic agent for conditions involving dysregulated CA activity .

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated that the compound exhibited greater cytotoxicity than doxorubicin in certain assays, demonstrating its potential as a novel anticancer agent .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of the compound with human carbonic anhydrases. The study found that this compound selectively inhibited hCA IX with a K_i value of 89 pM, highlighting its specificity and potency as an enzyme inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.